N-(3-(Trifluoromethyl)phenyl)-1-naphthamide N-(3-(Trifluoromethyl)phenyl)-1-naphthamide
Brand Name: Vulcanchem
CAS No.: 551923-59-2
VCID: VC14732297
InChI: InChI=1S/C18H12F3NO/c19-18(20,21)13-7-4-8-14(11-13)22-17(23)16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H,22,23)
SMILES:
Molecular Formula: C18H12F3NO
Molecular Weight: 315.3 g/mol

N-(3-(Trifluoromethyl)phenyl)-1-naphthamide

CAS No.: 551923-59-2

Cat. No.: VC14732297

Molecular Formula: C18H12F3NO

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(Trifluoromethyl)phenyl)-1-naphthamide - 551923-59-2

Specification

CAS No. 551923-59-2
Molecular Formula C18H12F3NO
Molecular Weight 315.3 g/mol
IUPAC Name N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide
Standard InChI InChI=1S/C18H12F3NO/c19-18(20,21)13-7-4-8-14(11-13)22-17(23)16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H,22,23)
Standard InChI Key SOXBAYNDRKZFCM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

N-(3-(Trifluoromethyl)phenyl)-1-naphthamide belongs to the naphthamide class, distinguished by its trifluoromethyl-substituted aromatic system. The compound’s molecular formula is C₁₈H₁₂F₃NO, with a molecular weight of 315.3 g/mol. Its IUPAC name, N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide, reflects the substitution pattern on the phenyl ring.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number551923-59-2
Molecular FormulaC₁₈H₁₂F₃NO
Molecular Weight315.3 g/mol
InChIInChI=1S/C18H12F3NO/c19-18...
SMILESC1=CC=C2C(=C1)C=CC=C2C...

The trifluoromethyl (-CF₃) group at the meta position of the phenyl ring enhances electron-withdrawing effects, influencing the compound’s electronic distribution and intermolecular interactions. The naphthalene moiety contributes to planar rigidity, potentially facilitating π-π stacking with biological targets.

Synthesis and Optimization Strategies

The synthesis of N-(3-(Trifluoromethyl)phenyl)-1-naphthamide primarily involves condensation reactions between 1-naphthoic acid and 3-trifluoromethylaniline. This amide coupling typically employs activating agents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC, EDC) to facilitate nucleophilic acyl substitution.

Physicochemical and Spectral Properties

Although experimental data on melting point, solubility, and stability remain unreported, the compound’s properties can be extrapolated from analogous naphthamides:

  • Lipophilicity: The -CF₃ group increases logP values, suggesting improved membrane permeability.

  • Solubility: Likely limited in aqueous media but soluble in organic solvents (e.g., DMSO, ethanol).

Characterization relies on standard spectroscopic techniques:

  • ¹H/¹³C NMR: Resonances for naphthalene protons (δ 7.5–8.3 ppm) and trifluoromethyl carbons (δ 120–125 ppm).

  • FT-IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).

Biological Activity and Mechanistic Insights

N-(3-(Trifluoromethyl)phenyl)-1-naphthamide demonstrates protein kinase inhibitory activity, a trait shared among naphthamide derivatives. Kinases regulate critical cellular processes, including proliferation and apoptosis, making them targets for anticancer therapies.

Proposed Mechanism:

  • ATP-Binding Site Competition: The planar naphthalene system occupies the hydrophobic pocket of kinase ATP-binding domains.

  • Allosteric Modulation: The -CF₃ group may induce conformational changes in target proteins.

Therapeutic Applications and Comparative Analysis

The compound’s structural analogs, such as N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxy-2-naphthamide (CAS 53151-09-0), exhibit enhanced potency due to additional fluorine substituents . This suggests that strategic fluorination could optimize N-(3-(Trifluoromethyl)phenyl)-1-naphthamide’s pharmacokinetic profile.

Table 2: Comparative Bioactivity of Naphthamide Derivatives

CompoundTarget KinaseIC₅₀ (nM)Source
N-(3-(Trifluoromethyl)phenyl)-1-naphthamideEGFRPending
N-(3,5-bis(CF₃)phenyl)-3-hydroxy-2-naphthamideVEGFR212.4

Future Directions in Research

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the naphthalene and phenyl substituents to enhance selectivity.

  • In Vivo Efficacy Trials: Evaluation in xenograft models to assess tumor growth inhibition.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator